molecular formula C19H25NO2S B14548272 1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one CAS No. 61755-24-6

1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one

Cat. No.: B14548272
CAS No.: 61755-24-6
M. Wt: 331.5 g/mol
InChI Key: BIIAGMIXADQXOE-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one is a complex organic compound that features an indole ring, a methanesulfinyl group, and a dimethyloctenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one typically involves multiple steps, starting with the preparation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with acids . The methanesulfinyl group can be introduced through oxidation reactions using reagents such as dimethyl sulfoxide (DMSO) or sulfinyl chlorides. The final step involves the formation of the dimethyloctenone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding a simpler indole derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Indole derivatives without the methanesulfinyl group

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to active sites on enzymes, inhibiting their activity. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one is unique due to its combination of an indole ring with a methanesulfinyl group and a dimethyloctenone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

61755-24-6

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2,7-dimethyl-4-methylsulfinyloct-6-en-3-one

InChI

InChI=1S/C19H25NO2S/c1-13(2)9-10-18(23(4)22)19(21)14(3)11-15-12-20-17-8-6-5-7-16(15)17/h5-9,12,14,18,20H,10-11H2,1-4H3

InChI Key

BIIAGMIXADQXOE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)C(CC=C(C)C)S(=O)C

Origin of Product

United States

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